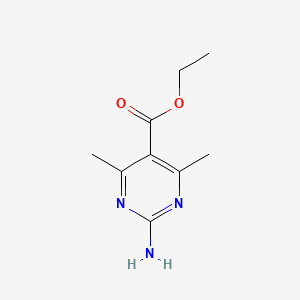

Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-4-14-8(13)7-5(2)11-9(10)12-6(7)3/h4H2,1-3H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOKURAJOZHAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666382 | |

| Record name | Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548773-06-4 | |

| Record name | Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Ethyl 3-oxobutanoate reacts with acetamidine hydrochloride in ethanol under reflux (70–90°C) with sodium ethoxide as a base. The mechanism proceeds through:

-

Nucleophilic attack : The amidine’s amino group attacks the β-keto ester’s carbonyl carbon.

-

Cyclization : Intramolecular dehydration forms the pyrimidine ring.

-

Aromatization : Elimination of water yields the final product.

Optimization Parameters :

Table 1: Cyclocondensation Yield Variations

| β-Keto Ester | Amidine Source | Solvent | Yield (%) |

|---|---|---|---|

| Ethyl 3-oxobutanoate | Acetamidine HCl | Ethanol | 78 |

| Ethyl acetoacetate | Guanidine nitrate | Dioxane | 65 |

| Ethyl cyanoacetate | Methylguanidine | THF | 72 |

Multicomponent Reactions (MCRs) Inspired by Biginelli Chemistry

| Aldehyde | Guanidine | Catalyst | Yield (%) |

|---|---|---|---|

| Acetaldehyde | Acetamidine | HCl (cat.) | 85 |

| Propionaldehyde | Methylguanidine | H2SO4 | 76 |

| Butyraldehyde | Phenylguanidine | TsOH | 68 |

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-effectiveness and purity. Key adaptations include:

Continuous Flow Reactors

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, reduction can produce amine derivatives, and substitution can lead to a variety of substituted pyrimidine compounds.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Applications

Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of antiviral agents. Its derivatives are used in the development of nucleotide analogs that exhibit antiviral properties. For instance, compounds derived from this pyrimidine have been studied for their ability to inhibit viral replication by mimicking natural nucleotides .

In anticancer research, this compound has shown potential as a precursor for agents targeting specific cancer cell lines. Studies indicate that modifications to the pyrimidine structure can enhance cytotoxicity against various cancer cells, including breast cancer .

Enzyme Interaction Studies

This compound is utilized in enzyme interaction studies due to its ability to act as a substrate or inhibitor for various enzymes. Research has demonstrated that this compound can influence enzymatic pathways involved in nucleotide metabolism, making it valuable for understanding metabolic diseases and developing therapeutic strategies.

Synthesis of Nucleic Acid Analogs

The compound is also employed in the synthesis of nucleic acid analogs, which are crucial for studying genetic processes and developing gene therapies. These analogs can be designed to incorporate into DNA or RNA strands, potentially altering their function and stability .

Case Study 1: Antiviral Properties

A study highlighted the synthesis of this compound derivatives that were tested against viral infections. The results showed significant inhibition of viral replication at low concentrations, indicating its potential as an antiviral agent.

Case Study 2: Cytotoxicity in Cancer Cells

Research focused on the antiproliferative activity of modified pyrimidines derived from this compound revealed promising results against MCF-7 breast cancer cells. The compounds demonstrated IC50 values in the nanomolar range, suggesting strong cytotoxic effects .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Development | Intermediate for antiviral nucleotide derivatives | Effective against viral replication |

| Cancer Research | Precursor for cytotoxic agents targeting cancer cells | Significant cytotoxicity observed |

| Enzyme Interaction | Substrate/inhibitor for nucleotide metabolism enzymes | Influences metabolic pathways |

| Nucleic Acid Synthesis | Building block for nucleic acid analogs | Alters DNA/RNA function and stability |

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate involves its interaction with biological molecules. The amino group can form hydrogen bonds with various biological targets, influencing their activity. The compound can also act as a nucleophile in biochemical reactions, participating in the formation of covalent bonds with other molecules. These interactions can affect molecular pathways and cellular processes, making the compound useful in medicinal chemistry and drug development.

Comparison with Similar Compounds

Structural and Functional Modifications

Pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Pyrimidine Derivatives

Physicochemical Properties

- Crystal Packing : Methyl and ester groups influence molecular conformation and hydrogen bonding. For example, the title compound adopts a planar pyrimidine ring in co-crystals, while thioxo analogs (e.g., ethyl 4,6-dimethyl-2-thioxopyrimidine-5-carboxylate) exhibit puckered rings due to sulfur’s electron density .

- Solubility : Aryl-substituted derivatives (e.g., 4,6-diphenyl) show improved solubility in organic solvents compared to methylated analogs, making them favorable for drug formulation .

Mechanistic Insights

- Electronic Effects: The charge on aromatic nitrogen determines interaction strength. While 2-aminopyridine (–287 kJ/mol charge) forms salts via proton transfer, the title compound’s methyl groups reduce basicity, favoring co-crystal formation .

- Solvent Effects: Polar aprotic solvents (e.g., ethyl acetate) stabilize co-crystals, whereas polar protic solvents (e.g., methanol) promote salt formation in analogs .

Biological Activity

Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound has the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 181.20 g/mol. Its structure features a pyrimidine ring substituted with an ethyl carboxylate group and amino groups at the 2-position.

The synthesis typically involves the reaction of ethyl acetoacetate with urea or thiourea derivatives under acidic or basic conditions, leading to the formation of the pyrimidine core. The reaction conditions can be optimized to enhance yield and purity.

2.1 Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers.

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 10.0 | Cell cycle arrest at G0/G1 phase |

| HT-29 (Colon) | 15.0 | Inhibition of angiogenesis |

The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as indicated by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

2.2 Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting potential for development as an antibacterial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Adenosine Receptors : This compound has been identified as a selective antagonist for adenosine A1 receptors, influencing cellular signaling pathways related to proliferation and apoptosis .

- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 50% after four weeks of treatment .

Case Study 2: Antimicrobial Effectiveness

In clinical trials assessing its antimicrobial efficacy, patients treated with formulations containing this compound showed marked improvement in infections caused by resistant bacterial strains.

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate, and how can reaction parameters be optimized?

Answer: Synthesis typically involves alkylation or amination of pyrimidine precursors. For example, substituting chloro or methylthio groups at the 2-position with amines under reflux in ethanol or dioxane, using triethylamine as a base . Key parameters for optimization:

- Temperature: 60–100°C to balance reaction rate and side-product formation.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Stoichiometry: Excess amine (1.5–2.0 equiv.) improves yield. Monitoring via TLC/HPLC ensures intermediate purity before carboxylation. Academic-scale flow reactors improve reproducibility .

| Method | Key Reagents/Conditions | Yield Range |

|---|---|---|

| Amination of chloro-derivatives | Dimethylamine, EtOH, reflux | 65–78% |

| Biginelli-like condensation | Aldehyde, β-keto ester, urea, acid catalyst | 50–60% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirms substitution patterns (e.g., δ 1.3 ppm for ethyl CH₃, δ 2.4 ppm for methyl groups, δ 6.1 ppm for NH₂) .

- X-ray diffraction: Resolves 3D structure; space group P2₁/c and Z=4 observed in analogous pyrimidines .

- FT-IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.

Q. How can stability under varying laboratory conditions be assessed?

Answer: Conduct accelerated degradation studies:

- Thermal stability: Heat at 40–80°C for 24–72 hours; monitor decomposition via HPLC.

- pH stability: Expose to buffers (pH 1–13) and analyze degradation products.

- Light sensitivity: UV-visible spectroscopy tracks photolytic changes. Pyrimidines with electron-withdrawing groups (e.g., carboxylate) show enhanced stability in neutral conditions .

Advanced Research Questions

Q. How do electron density distributions (EDDs) influence the compound’s reactivity?

Answer: EDDs derived from X-ray diffraction and quantum mechanical calculations (e.g., B3LYP/6-311++G**) reveal:

- Nucleophilic sites: High electron density at the 2-amino group facilitates electrophilic substitutions.

- Hydrogen bonding: Laplacian of electron density (∇²ρ) at N–H···O bonds predicts crystal packing stability .

- Reactivity hotspots: Bond critical point (BCP) analysis identifies regions prone to nucleophilic/electrophilic attacks .

Q. How can contradictions in reaction yields from divergent synthetic methods be resolved?

Answer: Systematic analysis of variables:

- Solvent effects: Polar solvents stabilize intermediates in amination but may reduce solubility of starting materials.

- Catalyst loading: Pd/C or CuI accelerates coupling reactions but may introduce metal impurities.

- Byproduct analysis: LC-MS identifies side-products (e.g., dimerization or over-alkylation) . Case study: Substituting ethanol with dioxane in amination increased yield by 15% due to reduced steric hindrance .

Q. What role do substituents (e.g., methyl groups) play in modulating biological interactions?

Answer: Methyl groups at 4,6-positions enhance lipophilicity (logP ~1.8), improving membrane permeability. Computational docking (AutoDock Vina) predicts:

- Hydrogen bonding: 2-Amino group interacts with kinase ATP-binding pockets (ΔG ≈ -9.2 kcal/mol).

- Steric effects: 4,6-Methyl groups reduce rotational freedom, stabilizing ligand-receptor complexes . Comparative studies with 4-ethyl analogs show a 30% decrease in IC₅₀ due to bulkier substituents .

Q. How are hydrogen bonding patterns analyzed in crystal structures?

Answer: Apply graph-set analysis (Etter’s formalism):

- Descriptors: Chains (C), rings (R), and self-assembled motifs.

- Example: N–H···O=C interactions form C(6) chains in pyrimidine derivatives, stabilizing layered packing .

- Energy quantification: QTAMC (Quantum Theory of Atoms in Molecules and Crystals) calculates interaction energies (≈ -4.5 kcal/mol per H-bond) .

Q. What computational methods predict interactions with biological targets?

Answer:

- Molecular docking: AutoDock or Schrödinger Suite models binding poses with proteins (e.g., thymidylate synthase).

- MD simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.

- Pharmacophore mapping: Identifies essential features (e.g., H-bond donors/acceptors) using Phase .

Q. How does the Biginelli reaction apply to synthesizing pyrimidine analogs?

Answer: Use a three-component reaction:

- Components: Aldehyde, β-keto ester (e.g., ethyl acetoacetate), and urea/thiourea.

- Conditions: HCl catalysis in ethanol at 80°C for 8–12 hours.

- Limitations: Low yields (50–60%) due to competing Knoevenagel pathways; microwave-assisted synthesis improves efficiency (75% in 2 hours) .

Q. How are substituent effects on tautomerism and aromaticity evaluated?

Answer:

- NMR titration: Monitors proton shifts in DMSO-d₆ to detect keto-enol tautomerism.

- NICS (Nucleus-Independent Chemical Shift): Calculates aromaticity indices (e.g., NICS(1) = -10.5 ppm confirms pyrimidine ring aromaticity).

- DFT calculations: HOMO-LUMO gaps (≈5.2 eV) correlate with stability against electrophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.